molecular formula C21H22FN5OS2 B2655485 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-76-7

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2655485
M. Wt: 443.56
InChI Key: UOSIZFRCUUACSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of similar compounds often involves the use of piperazine derivatives2. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, and its incorporation into biologically active compounds can be accomplished through a Mannich reaction2. However, the exact synthesis process for this specific compound is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, it can be inferred from the name that it contains several functional groups, including an ethyl group, a fluorophenyl group, a piperazine ring, a thiophene ring, a thiazole ring, and a triazole ring. The exact arrangement of these groups would need to be determined through further analysis.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving this compound. However, similar compounds have been studied for their inhibitory effects on certain biological processes34.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results. However, the molecular formula is given as C24H26FN5OS, and the molecular weight is 451.561.


Scientific Research Applications

Synthesis and Biological Activity

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is part of a class of compounds synthesized for various biological activities. For instance, Başoğlu et al. (2013) synthesized compounds with this structure and found some to exhibit antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Bektaş et al. (2007) also synthesized similar 1,2,4-triazole derivatives and found that they possessed moderate antimicrobial activities against certain microorganisms (Bektaş et al., 2007).

Antagonist Activity

Watanabe et al. (1992) prepared derivatives with similar structures and tested them for 5-HT2 and alpha 1 receptor antagonist activities. Some compounds showed potent 5-HT2 antagonist activity, which was greater than certain reference drugs (Watanabe et al., 1992).

Anti-inflammatory and Analgesic Properties

Tozkoparan et al. (2004) synthesized 6-(α-Amino-4-chlorobenzyl)thiazolo [3,2-b]-1,2,4-triazol-5-ols and evaluated their anti-inflammatory and analgesic properties. Some derivatives showed significant activity in these areas without inducing gastric lesions (Tozkoparan et al., 2004).

Antitumor Activity

Ding et al. (2016) synthesized a series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group and found that most of the compounds had good to excellent inhibitory activity against tumor cells (Ding et al., 2016).

Antimicrobial Agents

Patel et al. (2012) synthesized thiazolidinone derivatives with a structure similar to 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol and found that they exhibited antimicrobial activity against a range of bacteria and fungi (Patel et al., 2012).

Safety And Hazards

There is no specific safety and hazard information available for this compound. It is noted that this product is not intended for human or veterinary use and is for research use only1.


Future Directions

The future directions for research on this compound are not explicitly stated in the search results. However, given its complex structure and the presence of several functional groups, it could be of interest in the development of new pharmaceuticals or agrochemicals. Further research would be needed to fully understand its properties and potential applications.


properties

IUPAC Name

2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5OS2/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-8-5-13-29-16)26-11-9-25(10-12-26)15-7-4-3-6-14(15)22/h3-8,13,18,28H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSIZFRCUUACSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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